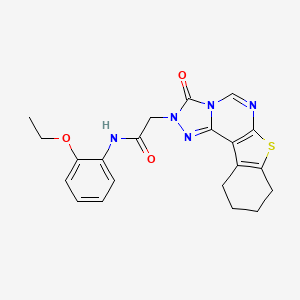

![molecular formula C8H9F3N2OS B2641526 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine CAS No. 265107-02-6](/img/structure/B2641526.png)

4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine

Overview

Description

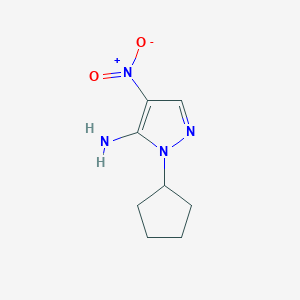

“4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine” is a chemical compound with the molecular formula C8H9F3N2OS . It contains a morpholine ring, which is a common motif in many biologically active compounds .

Synthesis Analysis

The synthesis of morpholines, including “4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine”, has been a subject of significant research. Recent advances have focused on the synthesis of morpholines from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A variety of methods have been developed, including coupling, cyclization, and reduction reactions .Molecular Structure Analysis

The molecular structure of “4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine” includes a morpholine ring and a thiazole ring. The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

While specific chemical reactions involving “4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine” are not detailed in the search results, thiazole derivatives have been found to have several biological activities such as antihypertensive, anti-inflammatory, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .Scientific Research Applications

Medicinal Chemistry and Drug Development

The incorporation of fluorine atoms, including trifluoromethyl groups, in drug molecules has led to significant advancements. In the past 20 years, several FDA-approved drugs have featured the TFM group as a pharmacophore . These drugs exhibit diverse therapeutic effects, including antitumor, anti-inflammatory, and antiviral activities. Researchers continue to explore novel TFM-containing compounds for drug development.

Sorafenib Derivatives

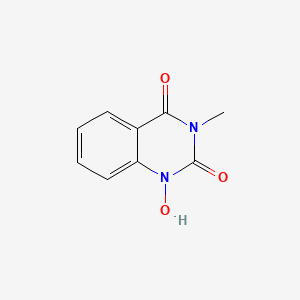

Sorafenib, an FDA-approved drug for advanced hepatocellular carcinoma (primary liver cancer), contains a TFM group in its structure. The IUPAC name of sorafenib is 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide . Its unique fluorine-containing moiety contributes to its therapeutic efficacy .

Cytotoxicity Studies

4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine, a related compound, has been evaluated for cytotoxicity against human tumor cell lines. Such studies contribute to our understanding of TFM-containing molecules’ effects on cancer cells .

Safety and Hazards

The safety data sheet for a similar compound, 4-(Trifluoromethyl)phenylacetylene, suggests that it is a highly flammable liquid and vapor. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of action

Thiazole derivatives have been found in many biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . Morpholine derivatives also have diverse biological activities .

Mode of action

Without specific information on “4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine”, it’s difficult to detail its mode of action. Generally, thiazole and morpholine derivatives interact with biological targets to exert their effects .

Biochemical pathways

Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of action

Without specific studies on “4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine”, it’s difficult to describe the molecular and cellular effects of its action. Thiazole and morpholine derivatives have been associated with various biological effects .

properties

IUPAC Name |

4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2OS/c9-8(10,11)6-5-15-7(12-6)13-1-3-14-4-2-13/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEVSSPGBFVQNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CS2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101326676 | |

| Record name | 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101326676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819934 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine | |

CAS RN |

265107-02-6 | |

| Record name | 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101326676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(4-Methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate](/img/structure/B2641448.png)

![N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B2641451.png)

![N-(4-ethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2641454.png)

![2-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B2641460.png)

![2-[(1R,4R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl]acetic acid](/img/structure/B2641463.png)

![1-(4-tert-butylbenzoyl)-4-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2641464.png)